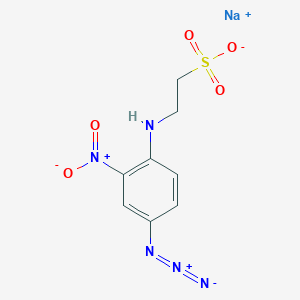![molecular formula C11H13BrO8 B043488 [(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate CAS No. 53958-21-7](/img/structure/B43488.png)
[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyran derivatives often involves multistep reactions that include the formation of the pyran ring, functionalization, and protection of functional groups. For instance, the synthesis of complex pyran derivatives can be achieved through cyclocondensation reactions, as demonstrated in the creation of various pyrazolo[1,5-a]pyrimidines from aryl ketones, showcasing the versatility of pyran compounds in synthetic chemistry (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyran derivatives, including their crystallographic analysis, provides insights into their conformations and stereochemistry. For example, the crystal structure of specific pyran compounds has been elucidated, revealing details such as the half-boat conformation of the pyran ring and supramolecular interactions, which are crucial for understanding the compound's reactivity and interactions (Zukerman-Schpector et al., 2015).
Chemical Reactions and Properties
Pyran derivatives undergo various chemical reactions, including cyclocondensation and ring transformation, which are pivotal for their functionalization and application in synthesizing more complex molecules. These reactions highlight the reactive nature of the pyran ring and its utility in organic synthesis (Ram & Goel, 1996).
科学的研究の応用
Antibacterial and Enzyme Inhibition Activities
A study by Budak et al. (2017) synthesized novel pyrazole derivatives that included the (3As,4R,6R,7R,7aS) structural motif. These compounds exhibited significant antibacterial activities and inhibited acetylcholinesterase (AChE) enzyme and human carbonic anhydrase (hCA) I and II isoform activities, which are important in various physiological processes (Budak et al., 2017).
Anticancer and Antimicrobial Activities
A similar structure was utilized in the synthesis of 1,3,5-trisubstituted pyrazoline derivatives by Kocyigit et al. (2019). These compounds demonstrated antimicrobial and anticancer activities, in addition to inhibiting acetylcholinesterase (AChE) and carbonic anhydrase I and II isozymes (hCA I and II) (Kocyigit et al., 2019).
Synthesis of Heterocyclic Compounds
The use of similar structural frameworks was explored in the synthesis of various heterocyclic compounds, as reported by Chimichi et al. (1996). These synthetic pathways are important for the development of novel compounds with potential pharmaceutical applications (Chimichi et al., 1996).
Development of Glycohydrolase Inhibitors
In the field of polyhydroxylated quinolizidines, a study by Schaller and Vogel (2000) utilized a related structure for the asymmetric synthesis of new compounds. These were tested for their inhibitory activities toward various glycohydrolases, which play roles in several biological processes (Schaller & Vogel, 2000).
Prins-Type Cyclization in Organic Synthesis
Fráter et al. (2004) discussed the application of a Prins-type cyclization of oxonium ions in organic synthesis, using similar structural elements. This methodology is significant for synthesizing complex molecules in medicinal chemistry (Fráter et al., 2004).
Synthesis of Statin Side Chain Intermediates
Troiani et al. (2011) presented a biocatalytic procedure for synthesizing key statin side chain intermediates using a related structure. This approach has implications for the efficient and economical production of statins, which are crucial in managing cholesterol levels (Troiani et al., 2011).
特性
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO8/c1-4(13)16-3-6-7(17-5(2)14)8-9(10(12)18-6)20-11(15)19-8/h6-10H,3H2,1-2H3/t6-,7-,8+,9+,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDBUOZIIRBB-ZJDVBMNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)Br)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)Br)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

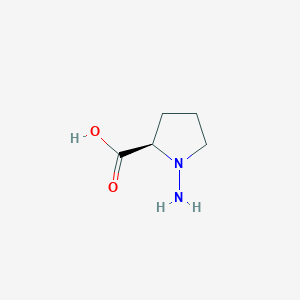
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
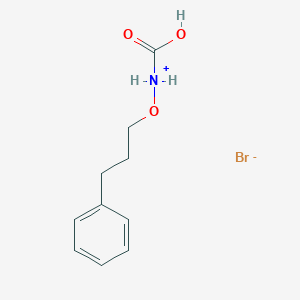
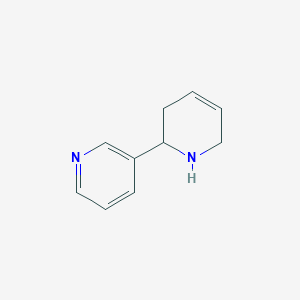
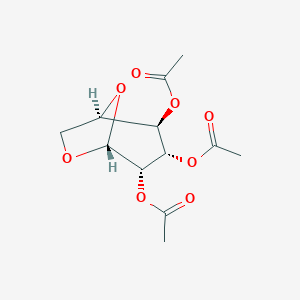
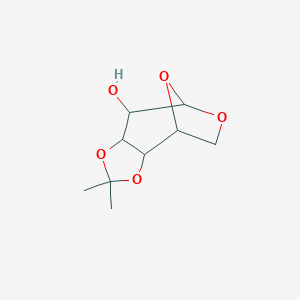
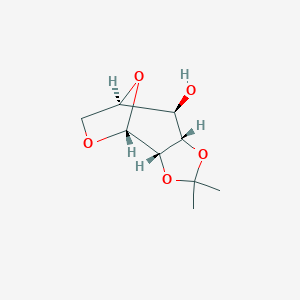
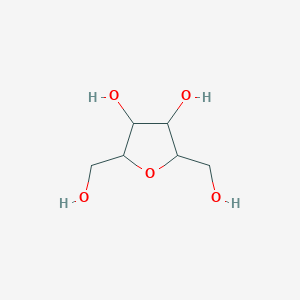
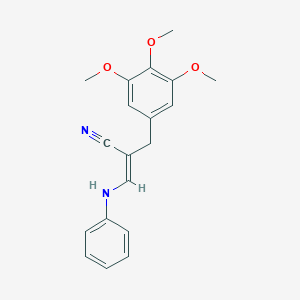
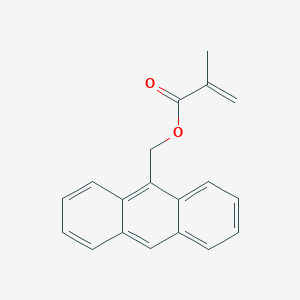
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
